molecular formula C10H15NO B2513516 {3-[(Dimethylamino)methyl]phenyl}methanol CAS No. 69383-72-8

{3-[(Dimethylamino)methyl]phenyl}methanol

Cat. No. B2513516
Key on ui cas rn: 69383-72-8
M. Wt: 165.236
InChI Key: VUUSSTMNTMTMID-UHFFFAOYSA-N
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Patent
US04496567

Procedure details

3-Bromo-N,N-dimethylbenzylamine (21.4 g) was reacted with magnesium turnings (2.4 g) in dry tetrahydrofuran (75 ml). The mixture was cooled to 0° and gaseous formaldehyde (generated by heating 15 g paraformaldehyde in a stream of argon) was passed over the stirred solution. Tetrahydrofuran (25 ml) was added and the mixture was stirred at room temperature for 2.5 hours and acidified to pH 1. The mixture was extracted with aqueous 3N hydrochloric acid, and the aqueous extracts were made alkaline with aqueous sodium hydroxide and extracted with ether. The ether extracts were evaporated to give 3-(dimethylaminomethyl)benzyl alcohol (14.78 g, 78%).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[CH2:5][N:6]([CH3:8])[CH3:7].[Mg].[CH2:13]=[O:14]>O1CCCC1>[CH3:7][N:6]([CH2:5][C:4]1[CH:3]=[C:2]([CH:11]=[CH:10][CH:9]=1)[CH2:13][OH:14])[CH3:8]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
BrC=1C=C(CN(C)C)C=CC1
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with aqueous 3N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether extracts were evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CN(C)CC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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